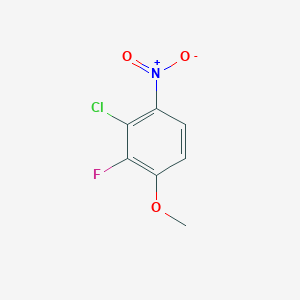

2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene

Description

Significance of Nitrobenzene (B124822) Frameworks in Organic Synthesis and Material Science

The nitrobenzene framework is a cornerstone in the field of organic synthesis, primarily due to the versatility of the nitro group (-NO₂). The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, but it also facilitates nucleophilic aromatic substitution, a key reaction for introducing a variety of functional groups. msu.edu More importantly, the nitro group can be readily reduced to an amino group (-NH₂), transforming an electron-poor ring into an electron-rich one and providing a gateway to a vast array of further chemical transformations. This conversion is fundamental to the industrial synthesis of anilines, which are precursors to dyes, polymers like polyurethanes, and a wide range of pharmaceuticals. researchgate.net

In material science, nitroaromatic compounds are integral to the development of advanced materials. Their unique electronic properties, stemming from the electron-deficient nitro group, make them useful in creating materials with specific optical and electronic characteristics. mdpi.com They have been investigated for use in nonlinear optics, chemiresistive sensors for detecting various analytes, and as components in energetic materials. mdpi.comnih.gov The ability to tune the properties of the material by altering the substitution pattern on the nitrobenzene ring allows for the rational design of functional materials with tailored applications. researchgate.net

Overview of Substituent Effects on Aromatic Reactivity in Poly-functionalized Systems

The reactivity of a benzene (B151609) ring is profoundly influenced by the substituents it carries. In poly-functionalized systems, the collective impact of these groups determines the rate and regioselectivity of chemical reactions. Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. Deactivating groups, conversely, withdraw electron density, rendering the ring less reactive. lumenlearning.com

These effects are transmitted through two primary mechanisms:

Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups like halogens (F, Cl) and the nitro group pull electron density away from the ring inductively. lumenlearning.com

Resonance Effects: These occur through the pi (π) system of the aromatic ring. Groups with lone pairs of electrons, such as methoxy (B1213986) (-OCH₃), can donate electron density into the ring via resonance, while groups with pi bonds to electronegative atoms, like the nitro group, withdraw electron density by resonance. msu.edu

In a poly-substituted ring, these effects can be either reinforcing or competing. For instance, a methoxy group is activating and directs incoming electrophiles to the ortho and para positions, while a nitro group is strongly deactivating and directs to the meta position. fiveable.me The presence of multiple substituents, such as in 2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene, creates a complex electronic environment where the ultimate reactivity is a nuanced balance of the inductive and resonance effects of all groups involved. minia.edu.eglibretexts.org

Rationalization for the Specific Investigation of this compound's Chemical Behavior

The specific substitution pattern of this compound makes it a compound of significant academic and synthetic interest. The benzene ring is densely functionalized with four different substituents, each imparting distinct electronic and steric properties.

The key features that justify its investigation are:

Electronic Complexity: The ring is substituted with both electron-donating (methoxy) and electron-withdrawing (nitro, chloro, fluoro) groups. The methoxy group activates the ring by resonance, while the halogens and the nitro group deactivate it inductively and, in the case of the nitro group, also by resonance. This push-pull electronic arrangement can lead to unique reactivity.

Steric Crowding: The substituents are located on adjacent carbon atoms (positions 1, 2, 3, and 4), leading to a sterically hindered environment. This can influence the regioselectivity of reactions, potentially favoring transformations at the less hindered C-5 and C-6 positions.

Potential for Regioselective Reactions: The strong deactivating and directing influence of the nitro group, coupled with the activating effect of the methoxy group and the presence of halogens, makes the molecule a candidate for highly selective nucleophilic aromatic substitution (SₙAr) reactions. One of the halogen atoms might be selectively displaced over the other under specific conditions.

Value as a Complex Building Block: As a poly-functionalized aromatic molecule, it serves as a valuable intermediate for the synthesis of more complex target molecules, such as pharmaceuticals or agrochemicals, where this specific arrangement of functional groups is required. chemimpex.com

Scope and Objectives of Research on this compound

A comprehensive investigation of this compound would be aimed at fully characterizing its chemical nature and exploring its synthetic potential. The primary objectives of such research would include:

Synthesis and Characterization: To develop an efficient and high-yielding synthetic route to the title compound. Following synthesis, the compound's structure would be unequivocally confirmed using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties Measurement: To determine key physical properties such as melting point, boiling point, and solubility. Computational studies could also be employed to understand its molecular geometry and electronic structure.

Reactivity Studies: To systematically investigate the compound's reactivity in fundamental organic reactions. This would involve:

Nucleophilic Aromatic Substitution (SₙAr): Studying the selective displacement of the chloro or fluoro substituents with various nucleophiles to understand the regiochemical outcome.

Reduction of the Nitro Group: Exploring the selective reduction of the nitro group to an amine, which would dramatically alter the ring's reactivity and open up new synthetic pathways.

Electrophilic Aromatic Substitution (EAS): Investigating the possibility of further substitution at the remaining vacant positions on the ring (C-5 and C-6), and determining the directing effects of the existing substituent array.

Evaluation as a Synthetic Intermediate: To demonstrate the utility of the compound as a building block by using it in the synthesis of more complex, potentially bioactive molecules or functional materials.

Compound Data

Below are tables detailing the properties of the subject compound and related isomers, illustrating the influence of substituent placement on chemical characteristics.

Table 1: Physicochemical Properties of this compound Note: As this is a sparsely studied compound, some data may be predicted or based on supplier information rather than primary literature.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1935267-43-8 | sigmaaldrich.comabcr.com |

| Molecular Formula | C₇H₅ClFNO₃ | Calculated |

| Molecular Weight | 205.57 g/mol | sigmaaldrich.com |

Table 2: Comparison of Related Isomers

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| 2-Chloro-1-fluoro-4-nitrobenzene | 350-30-1 | 41-45 | 227-232 |

| 2-Chloro-4-methoxy-1-nitrobenzene | 28987-59-9 | Data Not Available | Data Not Available |

| 2-Fluoro-4-methoxy-1-nitrobenzene | 446-38-8 | Data Not Available | Data Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO3 |

|---|---|

Molecular Weight |

205.57 g/mol |

IUPAC Name |

3-chloro-2-fluoro-1-methoxy-4-nitrobenzene |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3 |

InChI Key |

HUXCUFFHXZAZPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 3 Fluoro 4 Methoxy 1 Nitrobenzene

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-chloro-3-fluoro-4-methoxy-1-nitrobenzene, the primary disconnections involve the introduction of the nitro group and the halogen substituents.

One logical disconnection is the removal of the nitro group, which points to a nitration reaction as a key final step. This leads to the precursor 2-chloro-3-fluoro-4-methoxybenzene (or 2-chloro-3-fluoroanisole). Further disconnection of this precursor could involve the sequential introduction of the halogen and methoxy (B1213986) groups. The order of these introductions is critical to ensure the correct regiochemistry.

Alternatively, a retrosynthetic strategy could involve a nucleophilic aromatic substitution (SNAr) pathway, where one of the halogens or the methoxy group is introduced by displacing a suitable leaving group on a pre-functionalized nitroaromatic ring. The feasibility of such a strategy is highly dependent on the activation of the aromatic ring by the existing substituents.

Exploration of Classical Nitration Pathways for Substituted Arenes

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution.

Electrophilic aromatic nitration is a fundamental reaction in organic synthesis. The reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a nitro group.

The regioselectivity of the nitration, meaning the position at which the nitro group is introduced, is governed by the electronic effects of the substituents already present on the aromatic ring.

The substituents on the benzene (B151609) ring play a crucial role in directing the incoming electrophile. Both halogens (chloro and fluoro) and the methoxy group are ortho, para-directing groups. However, their activating and deactivating effects differ.

The methoxy group (-OCH₃) is a strongly activating group due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles primarily to the ortho and para positions. Halogens, on the other hand, are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

In a molecule like 2-chloro-3-fluoro-4-methoxybenzene, the powerful activating and ortho, para-directing effect of the methoxy group would be the dominant factor in determining the position of nitration. The position para to the methoxy group is already occupied by a fluorine atom. Therefore, the nitration would be expected to occur at one of the positions ortho to the methoxy group. Steric hindrance from the adjacent chloro and fluoro groups would likely influence which ortho position is favored.

Nucleophilic Aromatic Substitution (SNAr) as a Primary Synthetic Route

Nucleophilic aromatic substitution (SNAr) is another important pathway for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. wikipedia.org

In an SNAr reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (often a halogen) and is activated by the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho and/or para positions. libretexts.org

For the synthesis of this compound, one could envision a precursor that already contains the nitro group and other substituents, where a final halogen is introduced via SNAr. For instance, a di-halo-nitro-methoxybenzene derivative could undergo a selective halogen exchange reaction. The success of such a reaction would depend on the relative lability of the leaving groups and the reaction conditions. Patents describe the preparation of fluoronitrobenzenes from dichloronitrobenzenes via halogen exchange with potassium fluoride. google.com

The mechanism of an SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho and para to the site of attack is crucial for stabilizing this intermediate.

Departure of the Leaving Group: The leaving group is then eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substitution product.

In the context of halogen exchange, a halide ion acts as the nucleophile, displacing another halide ion. The relative reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, which is the reverse of their order in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to. youtube.com

Halogen Displacement Reactions (e.g., Chlorination, Fluorination)

Reactivity Order of Halogens in SNAr

Nucleophilic aromatic substitution (SNAr) reactions are pivotal in the synthesis of highly functionalized aromatic compounds. A defining characteristic of the SNAr mechanism is the distinct reactivity order of halogen leaving groups, which contrasts sharply with aliphatic SN2 reactions. In SNAr, the reactivity follows the order: F > Cl ≈ Br > I. chegg.comwuxiapptec.com

The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the halogen, is a prerequisite for activating the aromatic ring towards nucleophilic attack. chegg.com These groups further stabilize the negative charge of the Meisenheimer complex through resonance delocalization.

Methoxy Group Introduction via SNAr

The introduction of a methoxy group onto an aromatic ring, particularly in the synthesis of compounds like this compound, is commonly achieved through an SNAr reaction using a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃). The regioselectivity of this substitution is dictated by the positions of the activating nitro group and the halogen leaving groups.

In a precursor molecule such as 1,2-dichloro-4-nitrobenzene, the incoming methoxide nucleophile will preferentially displace the chlorine atom at the C-4 position (para to the nitro group) over the chlorine at the C-2 position (ortho to the nitro group). This is because the para-substitution allows for more effective resonance stabilization of the negative charge in the Meisenheimer intermediate, directly involving the nitro group. While ortho substitution also benefits from stabilization, para substitution is often favored. For instance, the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide results in the substitution of the chloride para to the nitro group. chegg.com

In the context of synthesizing this compound, a plausible precursor would be 2,3-dichloro-4-fluoronitrobenzene. Based on the halogen reactivity order (F > Cl), the highly activated fluorine atom at the C-4 position (para to the nitro group) would be the most susceptible to substitution by methoxide. This selective substitution would lead to the desired product.

Table 1: Regioselectivity in Methoxy Group Introduction via SNAr

| Precursor | Nucleophile | Major Product | Positional Preference of Substitution |

| 1,2-Dichloro-4-nitrobenzene | NaOCH₃ | 2-Chloro-1-methoxy-4-nitrobenzene | Para to the nitro group |

| 3,4-Dichloro-1-nitrobenzene | NaOCH₃ | 4-Chloro-1-methoxy-2-nitrobenzene | Para to the nitro group |

| 2,3-Dichloro-4-fluoronitrobenzene | NaOCH₃ | This compound | Para to the nitro group (F displacement) |

Sequential SNAr for Multi-substituted Aromatic Compounds

The differential reactivity of halogens in SNAr reactions provides a powerful tool for the controlled, sequential synthesis of multi-substituted aromatic compounds. By carefully selecting the reaction conditions and nucleophiles, it is possible to replace different halogens in a stepwise manner on a polyhalogenated aromatic ring.

Dihalogenated molecules activated by electron-withdrawing groups are excellent building blocks for this strategy. acs.org For example, starting with a substrate containing both fluorine and chlorine, the more reactive fluorine atom can be selectively displaced by a nucleophile under milder conditions. Subsequently, the less reactive chlorine atom can be substituted by a different nucleophile under more forcing conditions.

This sequential approach allows for the programmed introduction of various functional groups onto the aromatic scaffold. For instance, a dihalogenated nitrobenzene (B124822) could first react with a thiol to introduce a sulfur-containing moiety via displacement of the more reactive halogen. The remaining halogen could then be substituted by an amine or an alkoxide in a second distinct step, leading to a complex, multi-functionalized molecule. acgpubs.org This methodology is crucial for creating a diverse array of chemical structures from common starting materials.

Oxidation of Precursor Anilines to Nitrobenzenes

An alternative synthetic route to nitrobenzenes involves the oxidation of the corresponding aniline (B41778) precursors. This transformation is a valuable tool in aromatic chemistry, particularly when the desired substitution pattern is more readily accessible through chemistry involving the amino group. A variety of oxidizing agents have been developed for the conversion of anilines to nitrobenzenes.

Hydrogen peroxide (H₂O₂) in the presence of a base is an environmentally friendly option. The selectivity of this oxidation can be controlled by the strength of the base; stronger bases like sodium methoxide (NaOMe) tend to favor the formation of nitroaromatics, while milder bases may yield azoxybenzenes as the primary product. chemsynthesis.comrsc.org Other effective oxidizing systems include:

Peracetic acid: This reagent can be generated in situ and has been shown to oxidize a range of substituted anilines to their corresponding nitro derivatives.

Sodium perborate (B1237305): In acetic acid, sodium perborate is effective for oxidizing anilines, especially those bearing electron-withdrawing groups.

Potassium permanganate (B83412): In a neutral solution, potassium permanganate can oxidize aniline to nitrobenzene.

The choice of oxidant and reaction conditions is often dictated by the nature of the substituents on the aniline ring to avoid side reactions and maximize the yield of the desired nitrobenzene.

Table 2: Common Reagents for the Oxidation of Anilines to Nitrobenzenes

| Oxidizing Agent | Typical Conditions | Substrate Scope | Reference |

| Hydrogen Peroxide (H₂O₂) | Strong base (e.g., NaOMe) | Broad, including substituted anilines | chemsynthesis.comrsc.org |

| Peracetic Acid | Acetic anhydride, H₂SO₄ | Effective for a range of anilines | |

| Sodium Perborate | Acetic acid, 50-55 °C | Particularly effective for electron-deficient anilines | |

| Potassium Permanganate | Neutral solution | Aniline |

Emerging and Advanced Synthetic Strategies

Beyond classical SNAr and oxidation reactions, contemporary organic synthesis offers more advanced strategies for constructing complex aromatic molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura for fluorinated biphenyls)

Transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are indispensable for the formation of carbon-carbon bonds. While not a direct method for synthesizing the target compound, this reaction is highly relevant for creating more complex structures derived from it or its precursors. For example, a halogenated nitrobenzene can be coupled with a boronic acid to form a biphenyl (B1667301) derivative.

The Suzuki-Miyaura coupling is particularly valuable for the synthesis of fluorinated biphenyls, which are important motifs in pharmaceuticals and materials science. This reaction typically employs a palladium catalyst and a base to couple an aryl halide with an arylboronic acid. The versatility of this method allows for the coupling of a wide range of fluorinated aryl halides and boronic acids, providing access to a vast library of polyfluorinated biphenyls.

Annulation Protocols for Polysubstituted Nitrobenzene Derivatives

Annulation protocols, which involve the formation of a new ring onto an existing structure, represent an emerging strategy for the synthesis of polysubstituted benzenes. A [3+3] annulation strategy has been reported for the synthesis of polysubstituted nitrobenzenes. In this approach, a 1,3-dielectrophilic component is reacted with a 1,3-dinucleophilic component to construct the six-membered aromatic ring. For example, Baylis-Hillman adducts can serve as the 1,3-dielectrophile, while 1,3-dinitroalkanes can act as the 1,3-dinucleophile, leading to the formation of highly substituted nitrobenzene derivatives.

Another advanced method involves the gold-catalyzed [3+3] annulation of diyne-enes, which provides a modular and efficient route to polysubstituted benzenes under mild conditions. These strategies offer novel disconnections and synthetic pathways to access complex aromatic structures that may be challenging to prepare using traditional methods.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods. While a specific microwave-assisted protocol for the nitration of 2-Chloro-3-fluoro-4-methoxyanisole to yield the target compound is not extensively documented in publicly available literature, analogous reactions involving the nitration of substituted anisoles and phenols provide a strong basis for its application.

The primary advantage of microwave irradiation in this context lies in its ability to rapidly and uniformly heat the reaction mixture. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, potentially reducing the required temperature and time for the nitration process. For instance, the nitration of phenolic compounds using dilute nitric acid has been shown to be dramatically accelerated under microwave irradiation, with reactions completing in minutes as opposed to hours.

A plausible approach for the microwave-assisted synthesis of this compound would involve the careful selection of a nitrating agent and a microwave-transparent or highly absorbing solvent. A typical laboratory-scale microwave reactor would allow for precise control over temperature, pressure, and irradiation power.

Table 1: Hypothetical Microwave-Assisted Nitration Conditions

| Parameter | Condition | Rationale |

| Precursor | 2-Chloro-3-fluoro-4-methoxyanisole | The immediate precursor to the target molecule. |

| Nitrating Agent | Nitric acid/Sulfuric acid (mixed acid) | A common and effective nitrating agent. |

| or alternative nitrating agents like metal nitrates | Potentially milder and more selective. | |

| Solvent | Acetic acid or other polar, high-boiling point solvents | Good microwave absorption and solubility of reactants. |

| Microwave Power | 100-300 W (variable) | To be optimized for efficient heating without decomposition. |

| Temperature | 80-120 °C | Lower than conventional methods, reducing side reactions. |

| Reaction Time | 5-30 minutes | Significant reduction compared to conventional heating. |

| Pressure | Up to 20 bar | Controlled within a sealed vessel to allow for higher temperatures. |

This table presents a hypothetical set of conditions based on analogous microwave-assisted nitration reactions. Experimental optimization would be necessary to determine the ideal parameters.

The regioselectivity of the nitration is a critical aspect. The directing effects of the existing substituents (chloro, fluoro, and methoxy groups) on the aromatic ring will determine the position of the incoming nitro group. The methoxy group is a strong activating and ortho-, para-directing group. The chloro and fluoro groups are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects would need to be carefully considered and likely confirmed through experimental analysis.

Reactivity and Reaction Mechanisms of 2 Chloro 3 Fluoro 4 Methoxy 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactivity and Scope

2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of a strong electron-withdrawing nitro group and moderately activating methoxy (B1213986) group, along with two halogen leaving groups. The SNAr mechanism is a significant pathway for the functionalization of this aromatic ring. wikipedia.org

Role of Electron-Withdrawing (Nitro) and Electron-Donating (Methoxy) Groups

The nitro group (—NO₂) is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. wikipedia.orgbyjus.com It achieves this through a combination of a strong negative inductive effect (-I) and a strong negative mesomeric effect (-M). These effects delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation. libretexts.orgpearson.com For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge in the arenium ion intermediate. libretexts.org

Leaving Group Abilities of Halogens (Chloro vs. Fluoro)

In the context of SNAr reactions, the typical leaving group trend observed in SN2 reactions (I > Br > Cl > F) is reversed. For SNAr, the order is often F > Cl > Br > I. libretexts.org This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.com

Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com This strong inductive effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, facilitating the reaction. libretexts.org Therefore, in this compound, the fluorine atom is generally a better leaving group than the chlorine atom in SNAr reactions.

Formation and Stability of Meisenheimer Complexes

The SNAr mechanism proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. pearson.comresearchgate.net This anionic σ-complex is formed when the nucleophile attacks the carbon atom bearing the leaving group. wikipedia.orgbris.ac.uk

Competition Between SNAr-X (Halogen Substitution) and SNAr-H (Hydrogen Substitution)

In some nucleophilic aromatic substitution reactions, competition can arise between the substitution of a halogen (SNAr-X) and the substitution of a hydrogen atom (SNAr-H). Theoretical studies have shown that the initial addition of a nucleophile to form a σH adduct (leading to SNAr-H) can be faster than the addition to the carbon bearing a halogen. researchgate.net However, the subsequent transformation of the σH adduct to the final product is often less favorable than the classic SNAr pathway involving halogen displacement. researchgate.net For this compound, the presence of good leaving groups (F and Cl) and a strongly activating nitro group makes the SNAr-X pathway the predominant reaction.

Dual SNAr Reactions and Cyclization Applications

The presence of multiple leaving groups on an activated aromatic ring opens up possibilities for sequential or dual SNAr reactions. This can be exploited in the synthesis of heterocyclic compounds through intramolecular cyclization. For instance, ortho-halonitrobenzenes can undergo a dual SNAr reaction, first at the halogen position and subsequently at the nitro group position, to form various heterocyclic structures. rsc.org This strategy allows for the one-pot synthesis of complex molecules like substituted 1,2,3,4-tetrahydroquinoxalines and 2,3-dihydro-1,4-benzoxazines. rsc.org While not explicitly documented for this compound, its structure suggests potential for similar dual substitution and cyclization applications.

Electrophilic Aromatic Substitution (EAS) Potentials

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The potent electron-withdrawing nature of the nitro group significantly reduces the electron density of the benzene (B151609) ring, making it much less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

The directing effects of the substituents would further complicate any potential EAS reaction. The methoxy group is an ortho, para-director, while the nitro group is a meta-director, and the halogens are ortho, para-directors but deactivating. The combined deactivating effects of the nitro and halogen substituents make electrophilic attack highly unfavorable under standard EAS conditions.

Deactivating Effects of Nitro and Halogen Substituents

The presence of nitro and halogen groups significantly reduces the nucleophilicity of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution. msu.edulibretexts.org This deactivation stems from the electron-withdrawing nature of these substituents, which operate through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

Nitro Group (-NO₂): The nitro group is a powerful deactivating substituent. quora.comassets-servd.host It withdraws electron density from the benzene ring through both a strong inductive effect, due to the high electronegativity of the nitrogen and oxygen atoms, and a potent resonance effect, which delocalizes the ring's π-electrons into the nitro group. msu.eduyoutube.com The deactivating influence of a nitro group can decrease the rate of electrophilic substitution by a factor of a million compared to unsubstituted benzene. msu.edulibretexts.org

Halogen Substituents (-Cl, -F): Chlorine and fluorine atoms are also deactivating. assets-servd.hostlibretexts.org Their deactivation is primarily due to a strong inductive effect (-I), as their high electronegativity pulls electron density away from the ring through the sigma bond. msu.edulibretexts.org While halogens do possess lone pairs of electrons that can be donated to the ring via resonance (+M), this effect is weaker and is outweighed by the dominant inductive withdrawal. libretexts.orgyoutube.com

The cumulative impact of the nitro, chloro, and fluoro groups renders the this compound ring substantially electron-deficient and thus, highly unreactive towards electrophiles.

| Substituent | Inductive Effect (-I) | Resonance Effect (-M/+M) | Overall Effect on Ring Reactivity (Electrophilic Substitution) |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating |

| Chloro (-Cl) | Strongly Withdrawing | Weakly Donating (+M) | Deactivating |

| Fluoro (-F) | Strongly Withdrawing | Weakly Donating (+M) | Deactivating |

Directing Effects of Fluoro, Chloro, and Methoxy Groups

While most of the substituents deactivate the ring towards electrophilic attack, they direct incoming electrophiles to specific positions. Conversely, in nucleophilic aromatic substitution, the electron-withdrawing nitro group acts as a powerful activator.

Methoxy Group (-OCH₃): The methoxy group is classified as an activating group and is an ortho, para-director for electrophilic substitution. organicchemistrytutor.comlibretexts.org It donates electron density to the ring primarily through a strong resonance effect (+M), which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. organicchemistrytutor.com

Halogen Groups (-F, -Cl): Despite being deactivating, halogens are ortho, para-directors in electrophilic substitution. quora.comyoutube.com Their ability to donate a lone pair of electrons via resonance helps to stabilize the positive charge of the arenium ion when the attack occurs at the ortho or para positions. youtube.comcsbsju.edu This resonance stabilization provides a lower energy pathway compared to meta attack.

Nitro Group (-NO₂): For electrophilic substitution, the nitro group is a strong deactivating group and a meta-director. msu.edu However, for nucleophilic aromatic substitution (SNAr), the nitro group is a strong activating group. wikipedia.org It powerfully withdraws electron density, which stabilizes the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. wikipedia.org This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group. In this compound, the chlorine atom is ortho to the nitro group, making it highly activated for nucleophilic displacement.

| Substituent | Electrophilic Substitution Director | Nucleophilic Substitution Activator/Director |

|---|---|---|

| Methoxy (-OCH₃) | Ortho, Para | Deactivating |

| Fluoro (-F) | Ortho, Para | Leaving Group (Meta to -NO₂, not strongly activated) |

| Chloro (-Cl) | Ortho, Para | Leaving Group (Ortho to -NO₂, strongly activated) |

| Nitro (-NO₂) | Meta | Strong Ortho, Para Activator |

Reduction Chemistry of the Nitro Group

The transformation of the nitro group is a cornerstone of the chemistry of nitroaromatic compounds, providing a pathway to valuable amine derivatives. wikipedia.orgjsynthchem.com

Selective Reduction to Amines and Other Nitrogen-Containing Functional Groups

The nitro group of this compound can be selectively reduced to an amino group (-NH₂) while preserving the halogen and methoxy substituents. organic-chemistry.orgstackexchange.com A variety of reagents and conditions can achieve this transformation, with the choice often depending on the desired selectivity and substrate tolerance. commonorganicchemistry.com The reduction typically proceeds through nitroso and hydroxylamine intermediates. acs.org

Common methods for this selective reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is a common choice, but Raney nickel is often preferred for substrates containing halogens to minimize the risk of dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid are effective for reducing nitro groups. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent is known for its mild reaction conditions and high chemoselectivity, readily reducing nitro groups without affecting other sensitive functionalities like halogens, esters, or nitriles. stackexchange.com

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Raney Nickel | Hydrogen gas, solvent (e.g., ethanol) | Good for substrates with halogens; less likely to cause dehalogenation than Pd/C. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH, HCl) | Acidic aqueous or alcoholic solution, heat | A classic, cost-effective method that tolerates many functional groups. commonorganicchemistry.com |

| SnCl₂ · 2H₂O | Solvent (e.g., ethanol, ethyl acetate), heat | Highly selective for the nitro group; tolerates halogens, esters, aldehydes, and nitriles. stackexchange.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in polynitro compounds. wikipedia.orgcommonorganicchemistry.com |

Influence of Ring Substituents on Reduction Potentials

The electronic nature of the other substituents on the benzene ring significantly influences the ease with which the nitro group is reduced. acs.org The reduction potential, a measure of this ease, is directly affected by the ability of the substituents to stabilize the intermediate species formed during the electron transfer process.

Electron-Withdrawing Groups (EWGs): Substituents like chloro and fluoro groups are electron-withdrawing. They facilitate the reduction of the nitro group by stabilizing the nitro radical anion intermediate. acs.org This effect makes the reduction potential less negative (i.e., the reduction occurs more readily). researchgate.net

Electron-Donating Groups (EDGs): The methoxy group is electron-donating. It destabilizes the negatively charged intermediate, making the reduction of the nitro group more difficult and shifting the reduction potential to a more negative value. acs.org

Functional Group Transformations of Halogens and Methoxy Group

Beyond the reduction of the nitro group, the halogen substituents on the ring can be replaced through nucleophilic aromatic substitution.

Conversion of Halogens to Other Nucleophilic Substituents

The conversion of the halogen atoms, particularly the chlorine, to other functional groups occurs via the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reaction is exceptionally favorable in this molecule due to the powerful activating effect of the ortho-nitro group. nih.gov The electron-withdrawing nitro group stabilizes the anionic σ-complex (Meisenheimer complex) that is formed as the key intermediate, thereby lowering the activation energy of the reaction. wikipedia.org

The chlorine atom at the C-2 position is directly ortho to the nitro group and is therefore highly activated and susceptible to displacement by a wide range of nucleophiles. The fluorine atom at C-3, being meta to the nitro group, is not significantly activated and is much less likely to be substituted under typical SNAr conditions.

Common nucleophiles that can displace the activated chlorine include:

Amines (R-NH₂): To form substituted aniline (B41778) derivatives.

Alkoxides (RO⁻): To produce aryl ethers.

Thiolates (RS⁻): To yield aryl thioethers.

Hydroxide (OH⁻): To generate a phenol derivative, although harsher conditions may be required.

The general mechanism involves the attack of the nucleophile on the carbon bearing the chlorine, followed by the departure of the chloride ion to restore the aromaticity of the ring. wikipedia.orgnih.gov

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH) | Substituted 3-fluoro-4-methoxy-1-nitroaniline |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 3-fluoro-2,4-dimethoxy-1-nitrobenzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-fluoro-4-methoxy-1-nitro-2-(phenylthio)benzene |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-3-fluoro-4-methoxy-1-nitrobenzene |

Demethylation and Further Functionalization of the Methoxy Group

The methoxy group in this compound represents a key site for structural modification, allowing for the introduction of diverse functionalities. This can be achieved through demethylation to reveal a highly reactive phenol, which can then be subjected to a variety of subsequent reactions.

Demethylation

Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can effectively cleave the ether bond. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group via an SN2 pathway.

Lewis acids are also powerful reagents for ether cleavage. Boron tribromide (BBr₃) is particularly effective and widely used for this purpose. The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the intramolecular transfer of a bromide ion to the methyl group. This method is often preferred due to its high efficiency and the ability to be carried out under relatively mild conditions. Other Lewis acids, such as aluminum chloride (AlCl₃) or boron trichloride (BCl₃), can also be utilized.

Another common method involves the use of pyridinium hydrochloride at elevated temperatures. In this case, the pyridinium ion serves as a proton source, and the chloride ion acts as the nucleophile.

The resulting 2-chloro-3-fluoro-4-hydroxy-1-nitrobenzene is a versatile intermediate for further functionalization.

Further Functionalization of the Methoxy Group via the Corresponding Phenol

Once the methoxy group has been converted to a hydroxyl group, a wide array of functionalization reactions become accessible. The phenolic hydroxyl group is a potent nucleophile, particularly in its deprotonated phenoxide form, and can readily participate in various bond-forming reactions.

O-Alkylation and O-Arylation:

One of the most common transformations of the newly formed phenol is its conversion back into an ether with a different alkyl or aryl substituent. This is typically achieved through the Williamson ether synthesis. wikipedia.org In this reaction, the phenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This potent nucleophile then displaces a halide or other suitable leaving group from an alkyl or aryl halide in an SN2 or SNAr reaction, respectively, to form the desired ether. wikipedia.org This allows for the introduction of a wide variety of alkyl, substituted alkyl, or aryl groups at the 4-position.

Table 1: Examples of Further Functionalization of 2-chloro-3-fluoro-4-hydroxy-1-nitrobenzene

| Reagent | Product | Reaction Type |

| Ethyl iodide (CH₃CH₂I) | 2-chloro-3-fluoro-4-ethoxy-1-nitrobenzene | Williamson Ether Synthesis |

| Benzyl bromide (C₆H₅CH₂Br) | 4-(Benzyloxy)-2-chloro-3-fluoro-1-nitrobenzene | Williamson Ether Synthesis |

| Propargyl bromide (HC≡CCH₂Br) | 2-chloro-3-fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene | Williamson Ether Synthesis |

Esterification:

The phenolic hydroxyl group can also be readily converted into an ester. This is typically achieved by reaction with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. This reaction allows for the introduction of various acyl groups, which can serve as protecting groups or introduce new functionalities.

The ability to demethylate this compound and subsequently modify the resulting phenol provides a powerful strategy for the synthesis of a diverse range of derivatives with tailored electronic and steric properties.

Computational and Theoretical Investigations of 2 Chloro 3 Fluoro 4 Methoxy 1 Nitrobenzene

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model molecular behavior at the electronic level. For substituted nitrobenzenes, these calculations provide insights into geometry, electronic structure, and reactivity. prensipjournals.comresearchgate.net

DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of computational cost and accuracy in describing electron correlation. prensipjournals.comprensipjournals.com The Hartree-Fock method, while foundational, is typically less accurate as it does not account for electron correlation to the same extent. researchgate.net These methods, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are essential for the analyses described in the following sections. prensipjournals.comresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-chloro-3-fluoro-4-methoxy-1-nitrobenzene, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Predicted Structural Parameters for a Nitroaromatic System (Illustrative) Note: This table is illustrative and based on typical values for related compounds. Specific calculations for this compound are required for precise data.

| Parameter | Predicted Value Range |

|---|---|

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O-C-C-N Dihedral Angle | Variable (near 0° or 180°) |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.netnih.gov For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers the LUMO energy, resulting in a relatively small HOMO-LUMO gap and making them good electrophiles. prensipjournals.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It helps identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro group. nih.gov Positive potential (blue) would likely be concentrated near the hydrogen atoms and on the aromatic ring, particularly at positions susceptible to nucleophilic attack, due to the influence of the electron-withdrawing substituents. nih.govresearchgate.net

Table 2: Predicted Electronic Properties (Illustrative) Note: This table is illustrative. Specific DFT calculations are needed for accurate values for the target compound.

| Property | Predicted Characteristic |

|---|---|

| HOMO Energy | Relatively low (stabilized) |

| LUMO Energy | Very low (stabilized by -NO₂) |

| HOMO-LUMO Gap (ΔE) | Small, indicating high reactivity |

| Electrophilicity Index (ω) | High, indicating a strong electrophile |

| Most Negative Potential (MEP) | Nitro group oxygen atoms |

| Most Positive Potential (MEP) | Aromatic ring carbons/hydrogens |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). prensipjournals.comprensipjournals.com Theoretical predictions of ¹H and ¹³C NMR chemical shifts for related molecules, such as 3-chloro-4-fluoronitrobenzene, have shown good agreement with experimental data when appropriate computational levels are used. researchgate.netprensipjournals.com

IR Spectroscopy: Calculations of vibrational frequencies help in the interpretation of experimental infrared (IR) spectra. By modeling the molecular vibrations, specific peaks can be assigned to the stretching, bending, and torsional modes of different functional groups (e.g., C-NO₂, C-Cl, C-F, C-O-C). prensipjournals.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies, which correspond to absorption maxima (λ_max) in UV-Vis spectra. scielo.br These calculations can predict the electronic transitions, such as π → π* and n → π*, that give rise to the observed absorption bands.

Aromaticity Indices and Their Correlation with Reactivity

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules. Aromaticity indices are quantitative measures of this property.

HOMA (Harmonic Oscillator Model of Aromaticity): This index is based on the geometric criterion of bond length equalization. A value of 1 indicates a fully aromatic system, while a value of 0 indicates a non-aromatic system.

NICS (Nucleus-Independent Chemical Shift): This index is based on the magnetic criterion of aromaticity, measuring the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character.

For this compound, the substituents would influence the electron distribution in the benzene (B151609) ring, thereby affecting its aromaticity. A decrease in aromaticity is generally correlated with an increase in reactivity. For instance, in nucleophilic aromatic substitution, the aromaticity of the ring is temporarily lost in the transition state. mdpi.com

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of reaction pathways, intermediates, and transition states that may be difficult to observe experimentally.

Transition State Analysis for Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SₙAr) is a critical reaction for substituted nitroaromatics. mdpi.comnih.gov The reaction typically proceeds via a two-step mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov However, some SₙAr reactions can also occur through a concerted mechanism (CSₙAr), bypassing the intermediate via a single transition state. nih.govacs.org

For this compound, the presence of strong electron-withdrawing groups (-NO₂, -F, -Cl) activates the ring towards nucleophilic attack. Computational modeling could be used to analyze the transition states for the displacement of either the chloro or fluoro leaving groups. This analysis would involve:

Locating the Transition State (TS): Identifying the geometry of the highest energy point along the reaction coordinate.

Calculating Activation Energy (Eₐ): Determining the energy barrier for the reaction, which dictates the reaction rate.

Analyzing the TS Structure: Examining the bond-forming and bond-breaking processes occurring at the transition state.

Computational studies on similar fluoroarenes have shown that factors like the nucleophile, solvent, and the presence of a cation can influence whether the reaction is stepwise or concerted. nih.govacs.org For this specific molecule, calculations would clarify the preferred site of attack and the nature of the transition state leading to the substitution product.

Energy Profiles of Key Reaction Pathways

Theoretical studies on substituted nitrobenzenes provide critical insights into their stability and decomposition mechanisms. The primary unimolecular decomposition pathways investigated for nitroaromatic compounds are direct carbon-nitrogen (C–NO2) bond cleavage and a two-step mechanism involving isomerization. acs.orgacs.orgresearchgate.net

The two principal reaction pathways are:

Direct C–N Bond Dissociation: This pathway involves the homolytic cleavage of the bond between the aromatic ring and the nitro group, resulting in the formation of a phenyl radical and a nitrogen dioxide radical (NO2). acs.org

Isomerization to Nitrite: This is a two-step mechanism where the nitrobenzene (B124822) derivative first isomerizes to a phenylnitrite intermediate (Ar–O–N=O). This is followed by the cleavage of the weaker oxygen-nitrogen (O–N) bond, yielding a phenoxyl radical and a nitric oxide radical (NO). acs.orgacs.org

Computational studies, such as those using density functional theory (DFT), have shown that for the parent nitrobenzene molecule, the direct C–N bond dissociation is energetically more favorable, with a lower activation energy compared to the isomerization pathway. acs.orgacs.org The energy required for the direct breaking of the carbon-nitrogen bond is approximately 7.5 kcal/mol lower than the activation energy for the isomerization step. acs.org

For a polysubstituted compound like this compound, the energy profile of these pathways is influenced by the electronic effects of its four substituents. The presence of multiple electron-withdrawing groups (chloro, fluoro, nitro) and an electron-donating group (methoxy) complicates the electronic landscape. The specific positioning of these groups determines their collective influence on the C–NO2 bond strength and the stability of the transition states for both reaction pathways. Ortho and para substitutions, in particular, lead to significant deviations in decomposition energies due to resonance effects. researchgate.net

Below is a generalized energy profile for the two main decomposition pathways of a substituted nitrobenzene, illustrating the relative energies of the key species involved.

| Species | Description | Relative Energy (kcal/mol) - General Profile |

|---|---|---|

| Reactant (Ar-NO₂) | Initial substituted nitrobenzene molecule. | 0 (Reference) |

| Products (Path 1) (Ar• + •NO₂) | Products of direct C–N bond cleavage. | ~65 - 75 |

| Transition State (Path 2, Step 1) | Transition state for isomerization to nitrite. | ~75 - 85 |

| Intermediate (Ar-ONO) | Phenylnitrite intermediate. | ~50 - 60 |

| Products (Path 2) (Ar-O• + •NO) | Products of O–N bond cleavage from nitrite. | ~45 - 55 |

Note: The energy values are generalized from studies on various substituted nitrobenzenes and serve as an illustrative example. The precise values for this compound would require specific computational analysis.

Influence of Substituent Pattern on Electronic Properties and Reactivity

The electronic influence of each substituent can be dissected into two fundamental components: the inductive effect and the resonance effect.

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the ring carbon. It weakens with distance. libretexts.org

Resonance (or Mesomeric) Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. It is transmitted through the π-system and is strongest at the ortho and para positions relative to the substituent. rsc.orglibretexts.org

The specific effects for the substituents on the target molecule are as follows:

Methoxy (B1213986) (–OCH₃) Group: The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen atom participate strongly in resonance, pushing electron density into the ring (+R effect). libretexts.org This resonance donation is powerful and overrides the inductive withdrawal, making the methoxy group a strong activating substituent. libretexts.org

Nitro (–NO₂) Group: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects (-I, -R). shaalaa.com The nitrogen atom, bonded to two highly electronegative oxygen atoms, strongly pulls electron density from the ring through the sigma bond. libretexts.org Furthermore, the π-system of the nitro group effectively withdraws electron density from the aromatic ring via resonance, creating a significant electron deficiency, particularly at the ortho and para positions. rsc.org This makes the nitro group a very strong deactivating substituent. libretexts.org

The combined influence of these four groups in this compound results in a complex electronic distribution on the aromatic ring, significantly affecting its reactivity towards nucleophilic or electrophilic attack.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| Chloro (–Cl) | Withdrawing (-I) | Donating (+R) | Deactivating |

| Fluoro (–F) | Withdrawing (-I) | Donating (+R) | Deactivating |

| Methoxy (–OCH₃) | Withdrawing (-I) | Strongly Donating (+R) | Activating |

| Nitro (–NO₂) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimental measure of reactivity, such as reaction rates or equilibrium constants. nih.gov

For nitroaromatic compounds, QSRR studies are crucial for predicting properties ranging from thermal stability and decomposition rates to toxicity, which is often a manifestation of chemical reactivity. mdpi.com The reactivity of these compounds is largely governed by their electronic and steric properties.

Key molecular descriptors used in QSRR studies of nitroaromatics include:

Electronic Descriptors: These quantify the electronic characteristics of the molecule.

Hammett Constants (σ): These values quantify the electron-donating or electron-withdrawing ability of substituents on the aromatic ring. Studies have directly related the carbon-nitro bond dissociation energy to the Hammett constants of the substituents. acs.orgresearchgate.net

Energy of Frontier Molecular Orbitals (EHOMO and ELUMO): The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is particularly important for nitroaromatics. A lower ELUMO value indicates a greater ability to accept electrons, which has been correlated with the mutagenicity and toxicity of these compounds. mdpi.com

Hydrophobicity Descriptors:

Log P (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of a compound. It is a key factor in predicting the bioavailability and toxicity of nitroaromatics, as it governs their ability to cross biological membranes and interact with macromolecules. mdpi.com

Topological and Steric Descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule, which can influence how it interacts with other reactants or active sites.

By developing robust QSRR models, it is possible to predict the reactivity of novel or untested nitroaromatic compounds like this compound without the need for extensive experimental testing. researchgate.net

| Descriptor Type | Example Descriptor | Relevance to Nitroaromatic Reactivity |

|---|---|---|

| Electronic | Hammett Constant (σ) | Correlates substituent electronic effects with reaction rates and bond energies. researchgate.net |

| ELUMO | Indicates the molecule's ability to act as an electron acceptor; linked to toxicity. mdpi.com | |

| Hydrophobicity | Log P | Influences transport and interaction with biological systems. mdpi.com |

| Thermodynamic | Heat of Formation | Relates to the overall stability of the molecule. |

| Topological | Wiener Index | Describes molecular branching and size, affecting steric interactions. |

Derivatization and Advanced Synthetic Applications of 2 Chloro 3 Fluoro 4 Methoxy 1 Nitrobenzene

Utilization as a Building Block in Complex Organic Molecule Synthesis

The strategic placement of chloro, fluoro, methoxy (B1213986), and nitro groups on the benzene (B151609) ring makes 2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene a key starting material for the synthesis of a variety of complex organic molecules. The nitro group, in particular, can be readily transformed into other functional groups, significantly expanding its synthetic utility.

Precursor to Polysubstituted Anilines and Phenols

A primary application of this compound is its role as a precursor to polysubstituted anilines. The nitro group can be selectively reduced to an amine group, yielding 2-chloro-3-fluoro-4-methoxyaniline. This transformation is a critical step in the synthesis of various specialty chemicals and pharmaceutical intermediates.

A patented process highlights a method for preparing 2-chloro-3-fluoro-4-alkoxy-anilines, which involves the reduction of the corresponding nitro compounds. While the patent starts from 1,3-dichloro-2-fluoro-4-nitrobenzene, the process generates a mixture of regioisomers, including a compound that upon reduction would yield 2-chloro-3-fluoro-4-methoxyaniline google.com. This indicates that the reduction of this compound is a feasible and synthetically useful reaction.

Furthermore, the resulting 2-chloro-3-fluoro-4-methoxyaniline can serve as a precursor to polysubstituted phenols. A standard synthetic route for converting anilines to phenols involves the formation of a diazonium salt from the aniline (B41778), followed by hydrolysis. This two-step process, known as diazotization and subsequent hydrolysis, would theoretically allow for the conversion of 2-chloro-3-fluoro-4-methoxyaniline to 2-chloro-3-fluoro-4-methoxyphenol google.com. However, a patent notes that the diazotization of a similar compound, 2-fluoro-3-chloroaniline, can lead to the formation of explosive byproducts and result in poor yields of the desired phenol google.com. This suggests that while the conversion is theoretically possible, optimization of reaction conditions would be crucial for a safe and efficient synthesis.

| Precursor | Product | Transformation | Potential Application |

| This compound | 2-chloro-3-fluoro-4-methoxyaniline | Reduction of the nitro group | Intermediate for pharmaceuticals and specialty chemicals |

| 2-chloro-3-fluoro-4-methoxyaniline | 2-chloro-3-fluoro-4-methoxyphenol | Diazotization followed by hydrolysis | Precursor for further functionalization |

Role in Heterocyclic Compound Synthesis

The derivatives of this compound, particularly the corresponding aniline, are valuable in the synthesis of heterocyclic compounds. A patent explicitly mentions that 2-chloro-3-fluoro-4-alkoxy-anilines are used in the preparation of pharmaceutically active 1,3-benzothiazole compounds google.com. The synthesis of benzothiazoles often involves the reaction of a 2-aminothiophenol with various reagents. The aniline derived from this compound could be converted to the corresponding thiophenol, which would then undergo cyclization to form a substituted benzothiazole.

Development of Functional Materials and Advanced Chemical Reagents

The unique substitution pattern of this compound suggests its potential utility in the development of functional materials and advanced chemical reagents. However, specific research in these areas for this particular compound is limited.

Applications in Polymer Chemistry (e.g., enhanced thermal stability)

There is currently no specific information available in the scientific literature regarding the application of this compound in polymer chemistry or in the development of polymers with enhanced thermal stability. The presence of halogen atoms and a methoxy group could theoretically influence the properties of a polymer matrix, but this has not been experimentally verified for this compound.

Use in Dye Manufacturing

Chloronitrobenzenes are a class of compounds that have historically been used as intermediates in the synthesis of dyes. The nitro group can be reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. While this general application is known for related compounds, there are no specific examples in the available literature of this compound being used in dye manufacturing.

Novel Synthetic Transformations Involving Unique Reactivity Patterns

Detailed research on novel synthetic transformations and unique reactivity patterns specifically for this compound is not extensively documented in the current scientific literature. The reactivity of the compound is largely dictated by the interplay of its substituents. The nitro group strongly deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The chloro and fluoro substituents also influence the regioselectivity of nucleophilic aromatic substitution reactions. Further research is needed to explore and characterize any unique reactivity patterns that may arise from the specific combination of these functional groups.

Environmental Chemical Pathways of 2 Chloro 3 Fluoro 4 Methoxy 1 Nitrobenzene

Chemical Degradation Pathways in Environmental Matrices

The environmental persistence of 2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene is determined by its susceptibility to various chemical degradation processes. The primary abiotic degradation pathways for organic compounds in the environment are photodegradation and hydrolysis.

Photodegradation Mechanisms

Photodegradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. For nitroaromatic compounds, this can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

Nitroaromatic compounds are known to undergo photoreduction when irradiated with ultraviolet light in the presence of organic solvents that can donate hydrogen atoms. epa.gov The general mechanism involves the excitation of the nitro group, followed by hydrogen abstraction from the surrounding medium. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

The presence of halogen and methoxy (B1213986) substituents on the aromatic ring of this compound will influence the rate and products of photodegradation. Halogen substituents can affect the light absorption properties of the molecule and can also be subject to photolytic cleavage. The methoxy group, being an electron-donating group, may influence the electron distribution in the aromatic ring and affect the reactivity of the nitro group.

Advanced oxidation processes (AOPs), such as the UV/H₂O₂ process, have been shown to be effective in degrading a range of nitroaromatic compounds. rsc.orgnih.gov In this process, UV light is used to generate highly reactive hydroxyl radicals from hydrogen peroxide, which then attack the aromatic ring, leading to its cleavage and mineralization. rsc.orgnih.gov The degradation of nitrobenzene (B124822) and nitrophenols in the UV/H₂O₂ process has been observed to follow first-order kinetics. nih.gov

| Compound | Conditions | Observed Transformation Products | Kinetic Data |

|---|---|---|---|

| Nitrobenzene | UV/H₂O₂ | o-, m-, p-Nitrophenol, Nitrohydroquinone, Nitrocatechol, Catechol, Benzoquinone, Phenol | Decay rate constants: 10⁻³ - 10⁻² s⁻¹ |

| Nitrophenols | UV/H₂O₂ | Formic acid, Glyoxylic acid, Maleic acid, Oxalic acid | Decay rate constants: ~10⁻² s⁻¹ |

Hydrolytic Stability under Various Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. For substituted nitrobenzenes, the reactivity of the C-X (where X is a halogen) bond towards nucleophilic substitution (including hydrolysis) is influenced by the other substituents on the ring.

The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack. shaalaa.com This effect is most pronounced when the nitro group is ortho or para to the leaving group (the halogen). In the case of this compound, the chlorine and fluorine atoms are ortho and meta to the nitro group, respectively. The electron-withdrawing nature of the nitro group would increase the reactivity of the C-Cl and C-F bonds towards hydrolysis compared to an un-substituted chlorofluorobenzene.

However, nitroaromatic compounds are generally considered to be relatively resistant to hydrolysis under typical environmental conditions. uni.edu Studies on halogenated nitrophenols have shown that their degradation through hydrolysis over realistic hydraulic retention times is relatively low. nih.gov The introduction of a nitro group can diminish the electron density of the benzene (B151609) ring, reducing its inherent reactivity. nih.gov While some hydrolysis of the C-Cl or C-F bond may occur, particularly under alkaline conditions, it is not expected to be a rapid degradation pathway. The hydrolysis of the methoxy group is also possible but generally requires more stringent conditions.

| Compound Class | General Hydrolytic Stability | Influencing Factors |

|---|---|---|

| Halogenated Nitroaromatics | Generally stable, but reactivity is enhanced by electron-withdrawing groups. | pH (faster at high pH), temperature, position of substituents. |

| Alkoxy Aromatics | Generally stable under environmental conditions. | Acidic or basic conditions can promote cleavage of the ether bond. |

Transformation Products and Their Characterization

The degradation of this compound in the environment will lead to the formation of various transformation products. The identification and characterization of these products are crucial for understanding the complete environmental fate of the parent compound.

Based on the expected degradation pathways, potential transformation products could include:

Reduction products: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to the formation of 2-Chloro-3-fluoro-4-methoxy-1-nitrosobenzene, N-(2-Chloro-3-fluoro-4-methoxyphenyl)hydroxylamine, and 2-Chloro-3-fluoro-4-methoxyaniline, respectively.

Hydrolysis products: Nucleophilic substitution of the chlorine or fluorine atoms by a hydroxyl group would result in the formation of chlorofluoromethoxyphenols. For example, hydrolysis of the C-Cl bond would yield 3-Fluoro-4-methoxy-2-nitrophenol.

Photodegradation products: Photodegradation can lead to a variety of products, including hydroxylated derivatives from the reaction with hydroxyl radicals, and potentially ring-cleavage products under strong oxidizing conditions.

The characterization of these transformation products typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate the various components in an environmental sample. Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a powerful tool for identifying the molecular weight and structure of the transformation products. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy can provide further structural information. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.